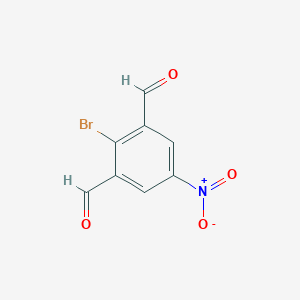

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

Description

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is a substituted benzene derivative featuring two aldehyde groups at the 1,3-positions, a bromine atom at the 2-position, and a nitro group at the 5-position. This compound serves as a critical precursor in synthesizing 1,3-dinitrone ligands, which are utilized to form neutral and cationic palladium (Pd) and nickel (Ni) pincer complexes for catalytic applications . The electron-withdrawing bromo and nitro substituents enhance the electrophilicity of the aldehyde groups, facilitating nucleophilic condensation reactions with hydroxylamine derivatives to generate dinitrone ligands . Its structural uniqueness lies in the strategic placement of substituents, which influence both reactivity and coordination chemistry.

Properties

IUPAC Name |

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYMSLCTSYJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde typically involves multi-step reactions starting from commercially available materials. One efficient method involves the bromination of 5-nitrobenzene-1,3-dicarbaldehyde under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Reduction: The major product is 2-Bromo-5-aminobenzene-1,3-dicarbaldehyde.

Oxidation: The major product is 2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid.

Scientific Research Applications

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde involves its reactive functional groups. The bromine atom and nitro group can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can undergo nucleophilic addition reactions, which are crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-nitrobenzene-1,3-dicarbaldehyde with structurally related benzene- and acene-based dicarbaldehydes, focusing on substituent effects, reactivity, applications, and physical properties.

Structural and Substituent Variations

Reactivity and Functionalization

- Electrophilicity : The nitro and bromo groups in this compound synergistically activate the aldehyde groups for nucleophilic attacks, enabling efficient ligand formation (e.g., dinitrones) . In contrast, 5-tert-butylbenzene-1,3-dicarbaldehyde’s electron-donating tert-butyl group reduces aldehyde reactivity, favoring stability over functionalization .

- Synthetic Pathways :

- The target compound is synthesized from 2-bromo-meta-xylene via oxidation and nitration steps .

- Acene-2,3-dicarbaldehydes (e.g., anthracene derivatives) are prepared via modified Grignard reactions or one-pot condensations, achieving yields up to 25% .

- Hydroxy-substituted analogs (e.g., 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde) require careful control of reaction conditions to avoid over-oxidation of hydroxyl groups .

Biological Activity

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (CAS No. 1787297-56-6) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a nitro group attached to a benzene ring with two aldehyde functional groups. This unique arrangement contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving bromination and nitration of benzene derivatives followed by formylation. The typical synthetic route includes:

- Bromination : Using bromine in the presence of a catalyst to introduce the bromine atom.

- Nitration : Employing a mixture of concentrated sulfuric and nitric acids to introduce the nitro group.

- Formylation : Utilizing Vilsmeier-Haack reaction conditions to produce the dicarbaldehyde functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.7 | Induction of apoptosis via Bax/Bcl-2 ratio modulation |

| A549 | 22.3 | Cell cycle arrest in the G2/M phase |

The proposed mechanism for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS production.

- Apoptotic Pathway Activation : It modulates key proteins such as Bcl-2 and Bax, influencing cell survival and death pathways.

- Cell Cycle Arrest : In cancer cells, it can cause cell cycle arrest at specific phases, preventing proliferation.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the anticancer effects of various derivatives based on similar scaffolds. The study found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values suggesting potent activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger activity against Gram-positive strains, highlighting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.